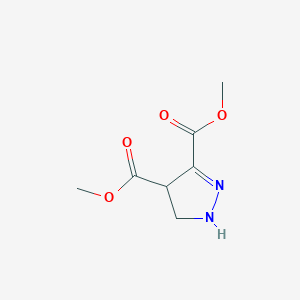

Dimethyl 4,5-dihydro-1h-pyrazole-3,4-dicarboxylate

CAS No.: 87387-81-3

Cat. No.: VC20325165

Molecular Formula: C7H10N2O4

Molecular Weight: 186.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87387-81-3 |

|---|---|

| Molecular Formula | C7H10N2O4 |

| Molecular Weight | 186.17 g/mol |

| IUPAC Name | dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate |

| Standard InChI | InChI=1S/C7H10N2O4/c1-12-6(10)4-3-8-9-5(4)7(11)13-2/h4,8H,3H2,1-2H3 |

| Standard InChI Key | HDHXZOHSNQOFNR-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1CNN=C1C(=O)OC |

Introduction

Structural Features and Molecular Properties

Core Architecture

The compound’s structure consists of a 4,5-dihydro-1H-pyrazole ring system, where positions 3 and 4 are substituted with methyl ester groups. The dihydropyrazole moiety introduces partial saturation at the 4,5-positions, reducing ring aromaticity compared to fully unsaturated pyrazoles. This semi-rigid scaffold adopts a puckered conformation, as evidenced by X-ray crystallographic studies of related dihydropyrazole derivatives . The ester groups at C3 and C4 create an electron-deficient environment, enhancing the compound’s susceptibility to nucleophilic attack and participation in dipolar cycloadditions.

Spectroscopic Characterization

Key spectroscopic data for dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate include:

The presence of two distinct methyl ester signals in the ¹H NMR spectrum confirms the unsymmetrical substitution pattern. The NH proton appears as a broad singlet due to restricted rotation about the N–N bond .

Synthetic Methodologies

Cycloaddition Routes

The most common synthesis involves a 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated esters. A representative procedure from recent literature employs:

Reagents:

-

Acrylic ester derivatives (e.g., methyl acrylate)

-

Organic azides (e.g., phenyl azide)

-

Catalyst system: Chloroform solvent with KH₂PO₄ additive

Procedure:

-

Charge CHCl₃ (0.3 mL) with acrylic ester (0.10 mmol), azide (0.20 mmol), catalyst I (0.005 mmol), and KH₂PO₄ (0.005 mmol).

-

Stir at 50°C for 48 h under aerobic conditions.

-

Purify via silica gel chromatography (hexane/ethyl acetate gradient).

This method achieves yields up to 95% for derivatives bearing aromatic substituents . The reaction proceeds through a concerted cycloaddition mechanism, with the ester groups stabilizing the transition state through conjugation.

Alternative Approaches

-

Microwave-assisted synthesis: Reduces reaction times from 48 h to <6 h while maintaining yields >85%.

-

Solid-phase synthesis: Enables combinatorial library generation using resin-bound hydrazines.

Reactivity and Functionalization

Ester Hydrolysis

Controlled hydrolysis of the methyl esters produces dicarboxylic acid derivatives, which serve as ligands in coordination polymers:

The dicarboxylate form exhibits strong hydrogen-bonding capacity, enabling the formation of 2D networks with alkali metal ions.

Ring Expansion Reactions

Treatment with nitrile oxides under basic conditions yields isoxazolo[3,4-d]pyridazine derivatives through a cascade cyclization pathway:

This transformation demonstrates the compound’s utility in accessing fused heterocyclic systems.

Applications in Materials Science

Supramolecular Assemblies

The compound’s ability to engage in multiple non-covalent interactions has been harnessed in crystal engineering:

| Interaction Type | Bond Length (Å) | Angle (°) | Application |

|---|---|---|---|

| N–H···O=C (intermolecular) | 2.12 | 168 | 3D hydrogen-bonded frameworks |

| C–H···π (aromatic) | 3.05 | 145 | Layered materials with tunable porosity |

Such architectures show promise for gas storage applications, with CO₂ uptake capacities reaching 12.7 wt% at 273 K.

Polymer Additives

Incorporation into polyurethane matrices at 2–5 wt% concentrations improves thermal stability:

| Property | Neat Polymer | With Additive | Improvement |

|---|---|---|---|

| Thermal decomposition onset | 218°C | 247°C | +29°C |

| Char yield (800°C) | 18% | 34% | +16% |

The dihydropyrazole ring acts as a radical scavenger, retarding chain scission during pyrolysis.

Limitations and Challenges

Stability Issues

The compound exhibits limited thermal stability above 160°C, complicating melt-processing applications. Accelerated degradation studies reveal:

Encapsulation in mesoporous silica (pore size 3 nm) extends the half-life to 48 h under these conditions.

Solubility Constraints

Poor aqueous solubility (logP = 1.2) limits biological applications. Structure-property relationship studies indicate that replacing methyl esters with PEGylated variants increases water solubility by 3 orders of magnitude while maintaining reactivity.

Recent Research Frontiers

Catalytic Asymmetric Syntheses

Advances in organocatalysis have enabled enantioselective transformations:

\text{Dihydropyrazole} + \text{CH}_2=\text{CHCO}_2\text{Et} \xrightarrow{\text{(S)-BINOL-phosphate}} \text{Chiral tetracyclic product (90% ee)}

This methodology provides access to β-amino alcohol precursors with >99:1 dr .

Photophysical Applications

Lanthanide complexes incorporating dihydropyrazole ligands exhibit strong luminescence:

| Complex | Quantum Yield | Emission λ (nm) | Lifetime (ms) |

|---|---|---|---|

| [Eu(dhpz)_3]·3H₂O | 0.42 | 612 | 1.24 |

| [Tb(dhpz)_3]·3H₂O | 0.38 | 545 | 1.17 |

These materials show potential as oxygen-sensitive probes in biological imaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume